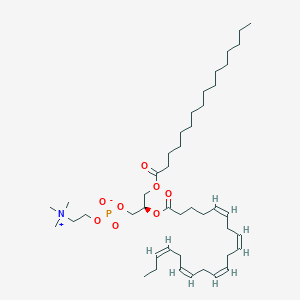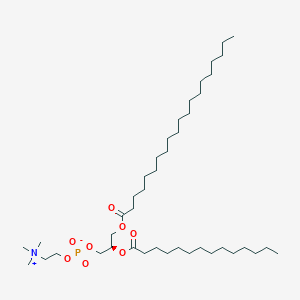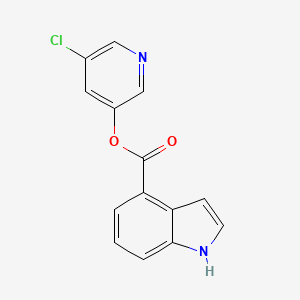
(5-chloropyridin-3-yl) 1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloropyridin-3-yl) 1H-indole-4-carboxylate is an indolyl carboxylic acid. It has a role as an anticoronaviral agent.
Scientific Research Applications
Receptor Interaction and Antagonist Properties
- 5-HT2C Receptor Antagonists : A study reported the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides, which showed high affinity and selectivity for the 5-HT(2C) receptor. This class of compounds, including variants of (5-chloropyridin-3-yl) 1H-indole-4-carboxylate, exhibits potential as 5-HT2C receptor antagonists (Park et al., 2008).
Antiviral Efficacy
- SARS-CoV 3CLpro Inhibitors : Research involving 5-chloropyridine ester-derived severe acute respiratory syndrome-coronavirus (SARS-CoV) chymotrypsin-like protease inhibitors included derivatives of (5-chloropyridin-3-yl) 1H-indole-4-carboxylate. These compounds demonstrated significant antiviral efficacy, with certain derivatives showing potent inhibitory effects (Ghosh et al., 2008).
Allosteric Modulation
- Cannabinoid CB1 Receptor Modulation : Studies have shown that compounds like 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide can act as allosteric modulators of the cannabinoid type 1 receptor (CB1). These findings reveal the potential of certain (5-chloropyridin-3-yl) 1H-indole-4-carboxylate derivatives in influencing cannabinoid receptor activity (Khurana et al., 2014).
Antimicrobial Activities
- Synthesis and Antimicrobial Evaluation : A study highlighted the synthesis of novel indole derivatives, including those related to (5-chloropyridin-3-yl) 1H-indole-4-carboxylate, and evaluated their antimicrobial activities. These compounds demonstrated significant antimicrobial properties, emphasizing their potential in this area (Anekal & Biradar, 2012).
Molecular Docking Studies
- Molecular Docking and EGFR Interaction : Research involving the synthesis of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids used (5-chloropyridin-3-yl) 1H-indole-4-carboxylate as a core compound. Molecular docking studies predicted binding interactions with target protein EGFR, suggesting applications in drug design and discovery (Reddy et al., 2022).
properties
Product Name |
(5-chloropyridin-3-yl) 1H-indole-4-carboxylate |
|---|---|
Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl) 1H-indole-4-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H |
InChI Key |
BOSZJNSICHFHMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



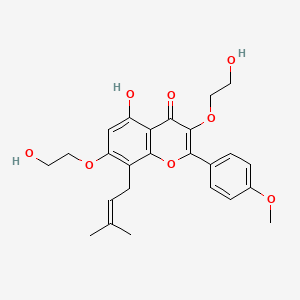
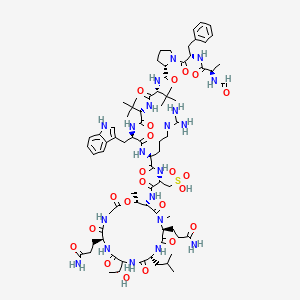

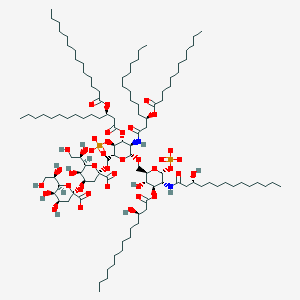
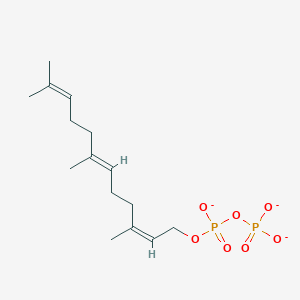
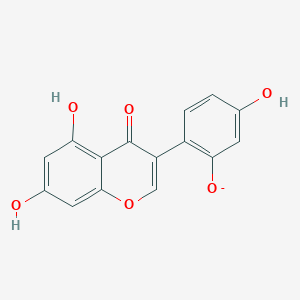


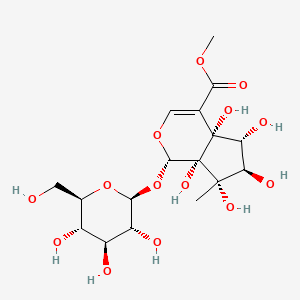
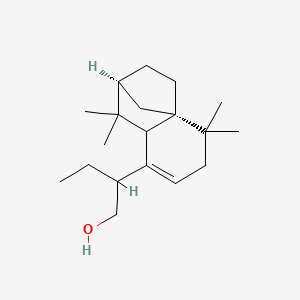
![2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1264012.png)

